N-[3-(1H-indol-1-yl)propanoyl]-beta-alanine
Description
N-[3-(1H-indol-1-yl)propanoyl]-beta-alanine is a synthetic organic compound combining a beta-alanine backbone with a propanoyl-linked indole moiety. Beta-alanine, a non-proteogenic amino acid, is known for its role in carnosine synthesis, while the indole ring is a hallmark of bioactive molecules with diverse pharmacological properties.
Properties
IUPAC Name |
3-(3-indol-1-ylpropanoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13(15-8-5-14(18)19)7-10-16-9-6-11-3-1-2-4-12(11)16/h1-4,6,9H,5,7-8,10H2,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCUDSQXITVCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-indol-1-yl)propanoyl]-beta-alanine typically involves the coupling of an indole derivative with a beta-alanine derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxyl group of beta-alanine and the amino group of the indole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[3-(1H-indol-1-yl)propanoyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the indole ring or the amide bond.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Scientific Research Applications
N-[3-(1H-indol-1-yl)propanoyl]-beta-alanine has several notable applications across various fields:
Chemistry
- Building Block : It serves as a building block for synthesizing more complex molecules.
- Reagent in Organic Synthesis : Utilized in various organic synthesis reactions, including coupling reactions to form amide bonds.
Biology
- Biological Activities : The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
- Mechanism of Action : It interacts with specific molecular targets, such as receptors and enzymes, modulating their activity. For instance, it may bind to serotonin receptors or inhibit key enzymes involved in disease processes like kinases and proteases.
Medicine
- Therapeutic Applications : Investigated for its potential use in treating diseases such as cancer and infectious diseases. Its role as a histone deacetylase (HDAC) inhibitor suggests it might alter gene expression patterns relevant to cancer therapy.
Industry
- Material Development : Used in developing new materials and as a precursor for pharmaceutical synthesis.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Case Study 1: Anticancer Activity
A study demonstrated that this compound exhibited significant anticancer activity by inhibiting HDACs, resulting in increased acetylation of histones and subsequent activation of tumor suppressor genes. This suggests its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Properties
Research indicated that compounds containing indole structures often possess antimicrobial properties. This compound was tested against various bacterial strains, showing promising results that warrant further investigation into its use as an antimicrobial agent.
Case Study 3: Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways was assessed through in vitro studies. Results indicated that it could inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[3-(1H-indol-1-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by:
Binding to receptors: Interacting with specific receptors, such as serotonin receptors, to modulate their signaling pathways.
Inhibiting enzymes: Inhibiting key enzymes involved in disease processes, such as kinases and proteases.
Modulating gene expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its propanoyl-beta-alanine-indole architecture. Key comparisons include:
| Compound Name | Structural Differences vs. Target Compound | Key Functional Groups | Reference |
|---|---|---|---|
| N-(1H-indol-3-ylacetyl)glycine | Glycine replaces beta-alanine; lacks propanoyl linker | Indole, acetyl, glycine | |
| 3-Indolyl propanamide | Propanamide instead of propanoyl-beta-alanine | Indole, propanamide | |
| N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide | Brominated indole; phenylacetamide backbone | Bromo-indole, acetamide, phenyl | |
| N-{2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine | Chromen ring replaces indole; oxy-propanoyl linkage | Chromen, beta-alanine, propanoyl |
Key Observations :
- Bromination of the indole ring (e.g., in ’s compound) enhances electrophilicity, increasing reactivity in biological systems compared to the non-halogenated target compound .
- The chromen-based analog () demonstrates how heterocyclic ring substitutions (chromen vs. indole) diversify biological targeting, such as interactions with microbial enzymes or apoptosis pathways .
Key Observations :
- The absence of a bromine substituent in the target compound may limit its DNA intercalation potency compared to brominated analogs but could reduce off-target toxicity .
- Beta-alanine’s presence (vs. glycine or alanine) may enhance solubility or stability in physiological environments, influencing pharmacokinetics .
- Compounds with benzamide or furan groups (e.g., ) exhibit receptor-specific actions (e.g., estrogen receptors), suggesting that the target compound’s propanoyl-beta-alanine group might favor alternative targets like microbial enzymes or inflammatory pathways .
Biological Activity
N-[3-(1H-indol-1-yl)propanoyl]-beta-alanine is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a unique structure that combines an indole moiety with a beta-alanine unit. The indole ring is significant in biological systems, known for its role in neurotransmission and enzyme activity. The presence of the beta-alanine unit potentially enhances the compound's solubility and interaction with various biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Receptor Binding : The indole moiety may interact with serotonin receptors, influencing mood regulation and neuropharmacological effects.
- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory pathways, such as kinases and proteases, which are critical in disease processes.
- Gene Expression Modulation : It may affect the expression of genes associated with inflammation, cell proliferation, and apoptosis.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Research indicates that compounds containing indole structures often possess significant antibacterial and antifungal activities. For instance, studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has been investigated for its anticancer potential. Its ability to modulate cellular signaling pathways can lead to inhibited tumor growth and induced apoptosis in cancer cells. For example, it has been shown to affect the proliferation of specific cancer cell lines, suggesting its utility in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are particularly noteworthy. Indole derivatives are known for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity positions the compound as a potential therapeutic agent for inflammatory diseases .
Case Studies
Several studies have explored the biological activities of this compound:
- Anticancer Study : A study examining the effects of this compound on breast cancer cell lines showed significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction through the modulation of signaling pathways associated with cell survival .
- Anti-inflammatory Research : In a model of induced inflammation in rats, administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.
- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its relevance in developing new antibiotics .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-[3-(1H-indol-1-yl)propanoyl]-beta-alanine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling indole derivatives with beta-alanine using agents like HATU or DCC in polar aprotic solvents (e.g., DMF or acetonitrile). Mild conditions (room temperature to 60°C) are preferred to preserve functional group integrity. Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures . Optimization focuses on stoichiometric ratios, catalyst loading (e.g., 1.2 equivalents of coupling agent), and inert atmospheres to minimize side reactions.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the indole-propanoyl linkage and beta-alanine integration. Key signals include indole NH (~10-12 ppm) and beta-alanine carboxyl protons (~2.5-3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ ion for C₁₄H₁₅N₂O₃: 283.1083) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm for indole) assesses purity (>95% threshold for biological assays) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard antibiotics .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to establish IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., indole acylation) be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates (e.g., active ester formation during coupling) .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for acylation steps .
Q. What strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Orthogonal Assays : Cross-validate using fluorescence-based viability assays (e.g., resazurin) alongside MTT to rule out assay-specific artifacts .
- Structural Reanalysis : Verify compound integrity in biological matrices via LC-MS post-assay to exclude degradation .
- Meta-Analysis : Compare published protocols for differences in cell lines, serum concentrations, or incubation times that may affect results .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?
- Methodological Answer :
- Functional Group Modifications : Introduce substituents at the indole C5 position (electron-donating/-withdrawing groups) to modulate electronic effects and hydrogen-bonding capacity .
- Beta-Alanine Replacement : Substitute beta-alanine with gamma-aminobutyric acid (GABA) or sarcosine to alter hydrophilicity and conformational flexibility .
Q. What in silico tools predict binding interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like cyclooxygenase-2 (COX-2) or serotonin receptors. Focus on indole stacking and hydrogen bonds with catalytic residues .
- Pharmacophore Modeling : Identify critical features (e.g., aromaticity, carboxylate positioning) using tools like LigandScout .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
